molecular formula C8H11NO2 B1253991 3-(2-Aminoethyl)benzene-1,2-diol CAS No. 579-59-9

3-(2-Aminoethyl)benzene-1,2-diol

Cat. No.: B1253991
CAS No.: 579-59-9
M. Wt: 153.18 g/mol
InChI Key: SYHVBRQKMHIAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)benzene-1,2-diol, also known as dopamine, is a catecholamine neurotransmitter that plays several important roles in the brain and body. It is involved in regulating movement, emotion, cognition, and the reward system. Dopamine is synthesized in the brain and kidneys and is also found in plants and most animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid tyrosine through a two-step process:

Industrial Production Methods

Industrial production of dopamine typically involves the extraction and purification of L-DOPA from natural sources, followed by its enzymatic conversion to dopamine. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dopamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dopamine has a wide range of scientific research applications:

Mechanism of Action

Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors. There are five main types of dopamine receptors (D1, D2, D3, D4, and D5), each with different functions and locations in the brain. Dopamine binding to these receptors activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine is unique in its role as a neurotransmitter that regulates movement, emotion, and the reward system. Unlike norepinephrine and epinephrine, which are primarily involved in the body’s stress response, dopamine has a more diverse range of functions in the brain and body .

Properties

IUPAC Name

3-(2-aminoethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHVBRQKMHIAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903130
Record name NoName_3727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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